molecular formula C12H9ClN4O2 B11656705 N'-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

N'-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B11656705
M. Wt: 276.68 g/mol
InChI Key: GYQBJNCBCXEOAS-VGOFMYFVSA-N
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Description

N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorobenzylidene group attached to a pyridazine ring

Properties

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C12H9ClN4O2/c13-9-4-2-1-3-8(9)7-14-17-12(19)10-5-6-11(18)16-15-10/h1-7H,(H,16,18)(H,17,19)/b14-7+

InChI Key

GYQBJNCBCXEOAS-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 6-oxo-1,6-dihydropyridazine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Eco-friendly processes, such as the use of water as a solvent and green catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its specific structural features, such as the chlorobenzylidene group and the pyridazine ring.

Biological Activity

N'-(2-Chlorobenzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H9ClN4O2C_{12}H_{9}ClN_{4}O_{2} and a molecular weight of approximately 276.68 g/mol. Its unique structure includes a chlorobenzylidene moiety attached to a dihydropyridazine ring, which is critical for its biological activity.

Synthesis

The synthesis typically involves a condensation reaction between 2-chlorobenzaldehyde and 6-oxo-1,6-dihydropyridazine-3-carbohydrazide, often using ethanol or methanol as solvents and acetic acid as a catalyst. The reaction is refluxed to ensure complete conversion of reactants into the desired product.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various microbial strains. This includes both bacterial and fungal pathogens, making it a promising candidate for further development in therapeutic applications.

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Research has also explored the compound's potential as an anticancer agent. A study indicated that derivatives with similar structural features have shown cytotoxic effects on cancer cell lines, particularly through mechanisms involving caspase activation . The presence of the hydrazone functionality is believed to enhance binding to target proteins involved in apoptosis pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

The biological activity of this compound is attributed to its ability to bind selectively to specific enzymes and proteins within microbial cells and cancerous tissues. This binding can alter enzyme activity, leading to disrupted cellular processes such as cell division and metabolism.

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound effectively inhibited growth at concentrations lower than many standard antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
  • Cytotoxicity Assessment : In vitro assessments on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation analysis .

Future Directions

Given its promising biological activities, further research should focus on:

  • In vivo studies to evaluate efficacy and safety profiles.
  • Mechanistic studies to elucidate the precise pathways affected by the compound.
  • Formulation development for potential therapeutic applications in infectious diseases and cancer treatment.

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